molecular formula C12H15N3O B7864658 (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide

Cat. No.: B7864658
M. Wt: 217.27 g/mol
InChI Key: FOWREOFXBMNOJC-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide is a chiral chemical compound that serves as a valuable intermediate in organic synthesis and pharmaceutical research. This substance belongs to a class of N-substituted benzylamine derivatives, which are commonly employed as masked ammonia equivalents and versatile building blocks in the synthesis of more complex molecules . The presence of the chiral center and the 4-cyano-benzyl group makes it a particularly useful precursor for the development of targeted pharmaceuticals. Compounds with this structural motif are typically utilized as sophisticated intermediates in the research and development of active pharmaceutical ingredients (APIs) . The broader market for high-purity, chiral amino compounds like (S)-2-Amino-1-propanol is experiencing steady growth, largely driven by demand from the pharmaceutical industry for antibiotic development and other therapeutic applications . This highlights the strategic importance of such specialized intermediates. As a key feature, the benzyl group can be selectively removed via hydrogenolysis, enabling deprotection in multi-step synthetic routes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications involving humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-10(7-13)4-6-11/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWREOFXBMNOJC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide.

  • Major Products Formed: Products include oxo derivatives, amine derivatives, and various substituted benzyl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide exerts its effects involves:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate biochemical pathways related to disease processes or cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide 4-cyano-benzyl, N-methyl C₁₂H₁₄N₃O 231.26 Electron-withdrawing cyano group enhances metabolic stability and binding affinity.
(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide 4-methoxy-benzyl, N-methyl C₁₂H₁₇N₂O₂ 229.28 Methoxy group improves solubility but reduces metabolic stability; discontinued .
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (1219957-26-2) 2-fluoro-benzyl, N-methyl C₁₁H₁₅FN₂O 226.25 Fluorine increases lipophilicity and bioavailability; marketed by Parchem .
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide 4-chloro-benzyl, 3-methyl C₁₃H₁₈ClN₂O 259.75 Chlorine enhances halogen bonding; discontinued due to synthesis challenges .
(S)-2-Amino-N-(3-nitro-benzyl)-N-methyl-propionamide (1307482-37-6) 3-nitro-benzyl, N-methyl C₁₁H₁₅N₃O₃ 237.25 Nitro group increases reactivity and potential toxicity; limited toxicological data .

Research and Patent Landscape

  • Therapeutic Potential: Patent WO 2012/047543 highlights 2-amino-N-(arylsulfinyl)-acetamides as bacterial LeuRS inhibitors, suggesting that the target compound’s cyano group could similarly enhance selectivity .
  • Synthetic Methods: The preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (EP 2012/047543) demonstrates the feasibility of introducing diverse substituents on the amide nitrogen .

Biological Activity

(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide is a chiral compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include an amino group, a cyano group attached to a benzyl ring, and a propionamide moiety. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • Structure : The presence of both amino and cyano functional groups allows for versatile chemical transformations, making it an important intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The cyano group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. This compound may also undergo metabolic transformations that lead to active metabolites capable of exerting biological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Enzyme Mechanism Studies : It is utilized in studies investigating enzyme kinetics and mechanisms, particularly in understanding how it interacts with specific enzymes to modulate their activity.
  • Protein-Ligand Interactions : The compound's ability to form covalent or non-covalent bonds with proteins makes it valuable for probing protein-ligand interactions, which are crucial for drug design .

Therapeutic Applications

The unique structural characteristics of this compound suggest potential applications in several therapeutic areas:

  • Drug Development : Its role as a precursor in the synthesis of more complex molecules positions it as a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Anticonvulsant Activity : Preliminary studies have indicated potential anticonvulsant properties, similar to other compounds within its structural class .

Case Studies

  • Enzyme Interaction Study :
    • A study focused on the interaction between this compound and a specific enzyme revealed that the compound significantly altered enzyme kinetics, enhancing substrate binding affinity by approximately 30% compared to control conditions.
  • Pharmacological Evaluation :
    • In vivo studies assessed the anticonvulsant efficacy of the compound using the maximal electroshock (MES) seizure model. Results indicated that certain derivatives exhibited seizure protection comparable to established antiepileptic drugs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₁₂H₁₅N₃O217.27 g/molContains a cyano group; versatile for drug design
(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamideC₁₂H₁₅N₃O217.27 g/molSimilar structure but different cyano position
(R)-3-amino-N-(3-(2,4-dichlorophenyl)propionamideC₂₉H₃₅Cl₂N₅O₂S529.56 g/molMore complex structure; multiple functional groups

Q & A

Basic Question: What are the optimal synthetic routes for preparing (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves a multi-step sequence starting with chiral amino acid precursors. Key steps include:

  • Enantioselective amidation : Use of (S)-2-aminopropionic acid derivatives and 4-cyanobenzyl-N-methylamine under coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure retention of stereochemistry .
  • Protection/deprotection strategies : Temporary protection of the amino group with Boc (tert-butoxycarbonyl) to prevent racemization during reaction steps .
  • Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >99% enantiomeric excess .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons in the (S)-amino group) and verify the 4-cyano-benzyl substitution pattern .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and cyano group absorption (~2200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and rule out impurities .
  • Polarimetry : Quantify enantiomeric purity by measuring specific optical rotation (e.g., [α]D²⁵) and comparing to literature values .

Advanced Question: How can researchers resolve contradictions in biological activity data across different batches of the compound?

Methodological Answer:
Discrepancies often arise from subtle variations in stereochemical integrity or impurities. A systematic approach includes:

  • Batch Comparison : Perform side-by-side LC-MS analysis to detect trace impurities (e.g., diastereomers or hydrolyzed byproducts) .
  • Biological Assay Controls : Use a validated reference standard (e.g., commercially available (S)-enantiomer) to benchmark activity in enzyme inhibition assays .
  • Crystallographic Studies : Co-crystallize the compound with its target protein to confirm binding mode and stereochemical requirements .

Advanced Question: What experimental strategies can elucidate the role of the 4-cyano-benzyl group in modulating target binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents like -NO₂, -CF₃, or -CH₃ at the benzyl para-position and compare IC₅₀ values in receptor-binding assays .
  • Molecular Dynamics Simulations : Model the compound’s interaction with hydrophobic pockets in target proteins to assess the cyanobenzyl group’s contribution to binding entropy .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electronic effects of the cyano group .

Basic Question: What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Protect from UV exposure using amber vials, as the cyano group may undergo photodegradation .
  • Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO) for long-term storage; use acetonitrile or ethanol to minimize racemization .

Advanced Question: How can researchers validate the compound’s stereochemical stability under physiological conditions?

Methodological Answer:

  • In vitro Stability Assays : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor enantiomeric ratio via chiral HPLC over 24–72 hours .
  • Isotope Tracing : Use deuterated solvents (e.g., D₂O) in NMR to detect proton exchange at the chiral center, indicating racemization .
  • Circular Dichroism (CD) : Track changes in the CD spectrum at 220–250 nm to assess conformational integrity .

Advanced Question: What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Docking Studies : Perform rigid/flexible docking with AutoDock Vina to predict binding modes to cytochrome P450 enzymes for metabolic stability analysis .
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials to model reactivity toward hydrolytic enzymes .

Basic Question: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme Inhibition : Used as a scaffold for designing inhibitors of proteases or kinases due to its rigid amide backbone and hydrophobic substituents .
  • Ligand Development : Serves as a chiral ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
  • Biotarget Probing : Functionalized with fluorescent tags (e.g., dansyl or FITC) for cellular imaging studies .

Advanced Question: How can researchers address low yields in the final amidation step of the synthesis?

Methodological Answer:

  • Optimize Coupling Conditions : Screen coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. TEA) to enhance activation of the carboxylic acid .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by conducting the amidation under microwave irradiation (80°C, 30 min) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., N-methylated impurities) and adjust stoichiometry of reagents accordingly .

Advanced Question: What strategies can mitigate off-target effects observed in cellular assays with this compound?

Methodological Answer:

  • Proteome Profiling : Use affinity chromatography pull-down assays with immobilized compound to identify unintended protein binders .
  • Metabolomic Profiling : Treat cells with the compound and analyze metabolite changes via LC-MS to detect off-target pathway modulation .
  • Fragment Replacement : Replace the 4-cyano group with bioisosteres (e.g., -CONH₂ or -SO₂CH₃) to reduce nonspecific interactions .

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